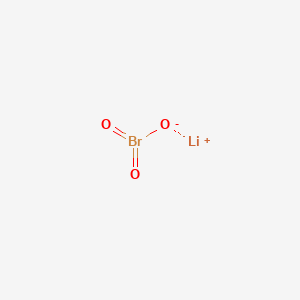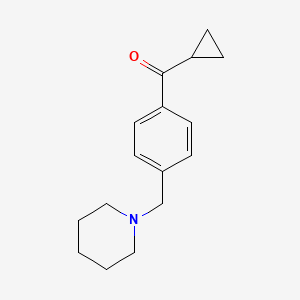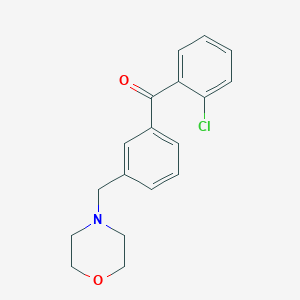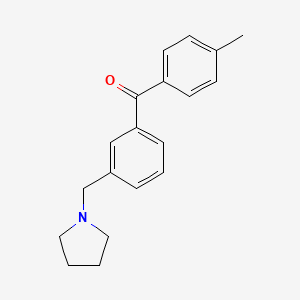
Lithium bromate
Übersicht
Beschreibung
Lithium bromate is an inorganic compound with the chemical formula LiBrO₃. It is the lithium salt of bromic acid and appears as a white crystalline solid. This compound is known for its strong oxidizing properties and is used in various chemical applications.
Vorbereitungsmethoden
Lithium bromate can be prepared through several methods:
Electrolysis of Lithium Bromide Solution: This method involves the electrolysis of a lithium bromide solution at temperatures between 65–70°C, in the presence of dichromate. The anodes used are typically made of lead dioxide or iron, while the cathodes are made of stainless steel or copper.
Reaction with Bromine: Another method involves reacting bromine with a lithium hydroxide solution at temperatures between 50–90°C.
Analyse Chemischer Reaktionen
Lithium bromate undergoes various chemical reactions, including:
Oxidation: this compound acts as a strong oxidizing agent. For example, it can oxidize iodide ions to iodine.
Reduction: It can be reduced to lithium bromide in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions where bromate ions are replaced by other anions.
Common reagents and conditions used in these reactions include acidic or basic environments, and the major products formed depend on the specific reaction conditions. For instance, in acidic conditions, this compound can be reduced to bromine and lithium bromide.
Wissenschaftliche Forschungsanwendungen
Lithium bromate has several scientific research applications:
Energy Storage: It is used in hydrogen-bromate flow batteries, which are promising for high energy density and power applications
Chemical Synthesis: It serves as an oxidizing agent in various chemical reactions, facilitating the synthesis of different organic and inorganic compounds.
Analytical Chemistry: this compound is used in analytical chemistry for the quantitative determination of certain substances due to its strong oxidizing properties.
Wirkmechanismus
The mechanism by which lithium bromate exerts its effects is primarily through its strong oxidizing properties. It can accept electrons from other substances, leading to their oxidation. This property is utilized in various chemical reactions where this compound acts as an electron acceptor, facilitating the oxidation of other compounds.
Vergleich Mit ähnlichen Verbindungen
Lithium bromate can be compared with other similar compounds such as:
Lithium Chlorate (LiClO₃): Both are strong oxidizing agents, but this compound is generally more stable and less hygroscopic.
Lithium Iodate (LiIO₃): Similar in its oxidizing properties, but lithium iodate is less commonly used due to its higher cost and lower availability.
Lithium Perbromate (LiBrO₄): This compound is an even stronger oxidizing agent compared to this compound, but it is less stable and more reactive.
This compound’s uniqueness lies in its balance of strong oxidizing properties and relative stability, making it a valuable compound in various chemical applications.
Eigenschaften
IUPAC Name |
lithium;bromate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrHO3.Li/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHZVOLSLQFSTN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-]Br(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiBrO3, BrLiO3 | |
| Record name | lithium bromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884514 | |
| Record name | Bromic acid, lithium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13550-28-2 | |
| Record name | Bromic acid, lithium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013550282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromic acid, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromic acid, lithium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium bromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613256.png)







![3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613264.png)
![4'-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613265.png)


